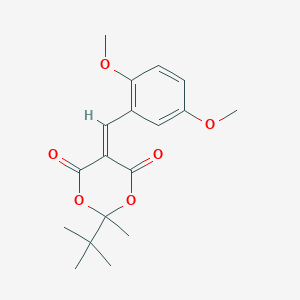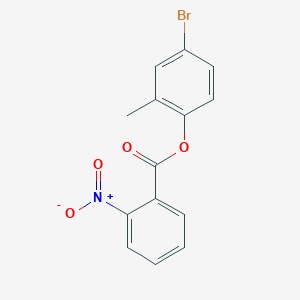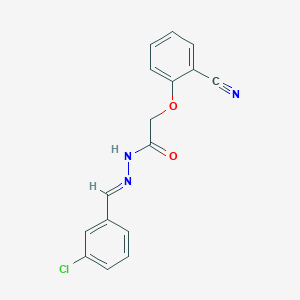
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest is a chemical entity that falls under the category of organic compounds, specifically featuring an isoindoline-1,3-dione skeleton. This structural motif is noteworthy for its presence in various bioactive molecules, offering potential pharmacological activities. The compound's structural characteristics enable diverse chemical reactions, facilitating the synthesis of numerous derivatives with potentially valuable properties.
Synthesis Analysis
The synthesis of similar compounds involves intricate organic reactions, leveraging the isoindoline-1,3-dione core as a versatile precursor. For example, the synthesis of a structurally related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, demonstrates the complex reactions involving amino-fluorophenyl-isoindole dione derivatives and chloro-dimethylpropanoyl chloride (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds within this class has been elucidated using techniques such as X-ray single crystal diffraction. These studies reveal the precise arrangement of atoms within the molecule, providing insights into its three-dimensional conformation and potential for intermolecular interactions (Huang Ming-zhi et al., 2005).
Wissenschaftliche Forschungsanwendungen
Downstream Processing of Biologically Produced Diols
One relevant area of research that could parallel investigations into the specific compound involves the downstream processing of biologically produced diols, like 1,3-propanediol and 2,3-butanediol. These compounds have broad applications, from industrial solvents to precursors for the synthesis of polymers. Research focuses on improving the efficiency, yield, and purity of these compounds through methods such as membrane filtration and pervaporation, aiming to reduce energy consumption and costs (Zhi-Long Xiu & A. Zeng, 2008).
Pharmacodynamics and Pharmacokinetics of Propofol
In the realm of anaesthetics, studies on propofol offer insights into drug action mechanisms, including rapid induction and maintenance of anaesthesia, and recovery dynamics. Propofol research underscores the importance of understanding the pharmacological profiles of compounds for their effective and safe use in clinical settings (M. S. Langley & R. Heel, 1988).
Environmental Pollutants and Male Infertility
Research on environmental pollutants such as bisphenol A (BPA) and di(2-ethylhexyl)phthalate (DEHP) highlights concerns about their effects on male reproductive health. These studies investigate the mechanisms by which such compounds can induce germ cell apoptosis, potentially offering a model for studying similar compounds' reproductive toxicity (Raúl Lagos-Cabré & R. Moreno, 2012).
Antimicrobial Activity of Natural Compounds
Eugenol, a natural compound, demonstrates broad-spectrum antimicrobial activity against fungi, gram-negative, and gram-positive bacteria. This type of research is pivotal for developing alternative antimicrobial agents, potentially guiding the exploration of synthetic compounds with similar structures for antimicrobial applications (A. Marchese et al., 2017).
Eigenschaften
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(4-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-13-7-9-14(10-8-13)20-17(22)11-12-21-18(23)15-5-3-4-6-16(15)19(21)24/h3-10H,2,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTWGORJKNKBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5506714.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)


![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)

![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)
![2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)
![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)
![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)

![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)